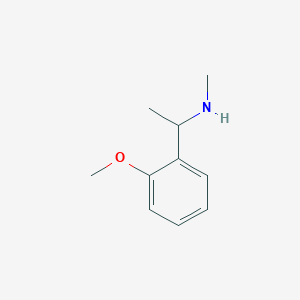

N-(1-(2-甲氧基苯基)乙基)-N-甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

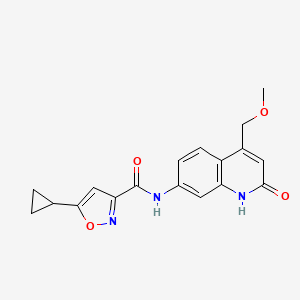

“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a chemical compound with the molecular formula C10H15NO. It has a molecular weight of 165.23 . This compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for “N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is 1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

“N-[1-(2-methoxyphenyl)ethyl]-N-methylamine” is a liquid at room temperature . It has a predicted melting point of 25.91°C and a predicted boiling point of approximately 237.0°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.50 .作用机制

MXE acts as a noncompetitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXE produces its dissociative and hallucinogenic effects. MXE has also been shown to interact with other receptors, including the serotonin and dopamine receptors, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

MXE produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and analgesia. It has also been shown to increase heart rate and blood pressure, and to cause respiratory depression at high doses. MXE has a long half-life, which means it can remain in the body for an extended period of time.

实验室实验的优点和局限性

MXE has several advantages for laboratory experiments, including its relatively simple synthesis, its dissociative effects, and its potential therapeutic applications. However, there are also limitations to its use, including its potential for abuse and its lack of FDA approval for human use.

未来方向

There are several future directions for research on MXE, including further studies on its mechanism of action and its potential therapeutic applications. MXE may also be used as a tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. Additionally, further research is needed to determine the long-term effects of MXE use and its potential for abuse.

In conclusion, N-[1-(2-methoxyphenyl)ethyl]-N-methylamine, or MXE, is a dissociative anesthetic drug that has potential as a research chemical for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its relatively simple synthesis, dissociative effects, and potential for treating depression and anxiety disorders make it an interesting subject for further research. However, its potential for abuse and lack of FDA approval for human use must also be considered.

合成方法

The synthesis of MXE involves the reaction of 3-methoxyphenylacetone with methylamine in the presence of sodium cyanoborohydride and acetic acid. The resulting product is purified using various methods, including recrystallization and chromatography. The synthesis of MXE is relatively simple and can be performed in a laboratory setting.

科学研究应用

抗病毒活性

吲哚衍生物,包括我们感兴趣的化合物,已显示出有希望的抗病毒效果。 特别是,N-(1-(2-甲氧基苯基)乙基)-N-甲基胺对流感病毒A型表现出抑制活性,使其成为抗病毒药物开发的潜在候选药物 。 此外,相关化合物已显示出对柯萨奇病毒B4的效力 .

抗炎特性

查耳酮,一类我们的分子所属的化合物,具有抗炎作用。 通过抑制参与炎症的酶,它们可能有助于减少炎症反应.

抗氧化活性

该化合物的抗氧化潜力已得到研究。 尽管关于N-(1-(2-甲氧基苯基)乙基)-N-甲基胺的具体数据很少,但相关的吲哚衍生物已显示出良好的抗氧化活性 .

利什曼原虫杀灭活性

一种相关的 N-(2-甲氧基苯基)-1-甲基-1H-苯并咪唑-2-胺化合物对利什曼原虫墨西哥寄生虫表现出利什曼原虫杀灭活性 。虽然不完全相同,但这一发现表明了进一步研究的可能途径。

有机磁性材料

有趣的是,人们一直在寻找纯有机磁性材料,因为它们具有柔韧性和可调性。 虽然没有直接研究磁性,但我们化合物中几乎正交的 2-甲氧基苯基基团阻止了 1D 列的结晶,使其成为有机磁体的潜在候选者 .

安全和危害

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-(2-methoxyphenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVNCCSGFPMYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)

![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)